molecular formula C11H12N2OS B7776548 2-(cyanomethylsulfanyl)-N-(2-methylphenyl)acetamide

2-(cyanomethylsulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B7776548
M. Wt: 220.29 g/mol
InChI Key: JPMYEEJJTZSEGH-UHFFFAOYSA-N
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Description

2-(cyanomethylsulfanyl)-N-(2-methylphenyl)acetamide is an organic compound with a complex structure that includes a cyanomethylsulfanyl group and a 2-methylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyanomethylsulfanyl)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with chloroacetic acid to form N-(2-methylphenyl)acetamide. This intermediate is then reacted with cyanomethylsulfanyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(cyanomethylsulfanyl)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyanomethylsulfanyl)-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyanomethylsulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The cyanomethylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyanomethylsulfanyl)-N-phenylacetamide
  • 2-(cyanomethylsulfanyl)-N-(4-methylphenyl)acetamide
  • 2-(cyanomethylsulfanyl)-N-(2-chlorophenyl)acetamide

Uniqueness

2-(cyanomethylsulfanyl)-N-(2-methylphenyl)acetamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

2-(cyanomethylsulfanyl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-9-4-2-3-5-10(9)13-11(14)8-15-7-6-12/h2-5H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMYEEJJTZSEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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